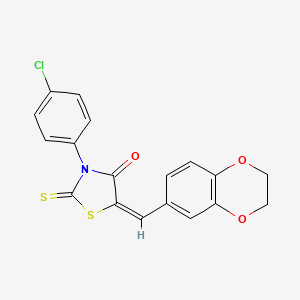

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one

Description

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one is a thiazolidinone derivative characterized by a 2-thioxo-1,3-thiazolan-4-one core. Key structural features include a 4-chlorophenyl group at position 3 and a 2,3-dihydro-1,4-benzodioxin-6-ylmethylene substituent at position 4.

Properties

IUPAC Name |

(5E)-3-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO3S2/c19-12-2-4-13(5-3-12)20-17(21)16(25-18(20)24)10-11-1-6-14-15(9-11)23-8-7-22-14/h1-6,9-10H,7-8H2/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKNCVHTSCGFAH-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one (CAS No. 882082-97-5) is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's unique structure combines a chlorophenyl group with a benzodioxin moiety, which may contribute to its pharmacological properties.

The molecular formula of the compound is , with a molar mass of approximately 389.88 g/mol. Key physical properties include:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives often exhibit significant antimicrobial properties. For instance, compounds structurally similar to our target compound have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus.

Case Studies

- Antimicrobial Evaluation : A study on thiazolidinone derivatives demonstrated that certain compounds displayed minimum inhibitory concentrations (MIC) as low as 8 µg/mL against S. aureus strains harboring the mecA gene, which confers resistance to beta-lactam antibiotics .

- Broad-Spectrum Activity : Another investigation into related thiazolidinones found that they exhibited moderate to good antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored:

In Vitro Studies

- Cell Viability Assays : In studies involving Caco-2 human colorectal cancer cells, derivatives showed a significant reduction in cell viability (39.8% compared to the untreated control). This suggests that the compound may induce cytotoxic effects on cancer cells .

- Comparative Analysis : Compounds with similar thiazolidinone structures demonstrated varied anticancer activities across different cell lines. For example, some derivatives reduced viability in A549 lung cancer cells significantly .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is often influenced by their structural features:

- The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity.

- Substituents on the benzodioxin ring can modulate cytotoxic effects against cancer cells .

Summary of Biological Activities

| Activity Type | Tested Against | MIC/Effectiveness |

|---|---|---|

| Antimicrobial | S. aureus | MIC = 8 µg/mL |

| Anticancer | Caco-2 cells | Cell viability = 39.8% |

| Anticancer | A549 cells | Significant reduction observed |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one. In vitro tests demonstrate its efficacy against various bacterial strains. For instance:

- Study Findings : A study published in Pharmaceuticals evaluated a series of thiazolidinone derivatives for their antimicrobial activity. The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Research indicates that it may act as a potential inhibitor of cancer cell proliferation.

- Case Study : A recent investigation into the structure-activity relationship (SAR) of thiazolidinone derivatives revealed that modifications at specific positions could enhance cytotoxicity against cancer cell lines. The compound showed promising results in inhibiting cell growth in vitro .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving cyclization reactions with thioketones and benzodioxins.

Synthetic Route Overview

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Cyclization | Thioketone + benzodioxin under heat |

| 2 | Purification | Crystallization or chromatography |

Comparison with Similar Compounds

3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one

- Core Structure: Imidazo[1,5-a]quinazolinone (distinct from thiazolidinone).

- Substituents : 4-Chlorophenyl at position 3a and a thioamide group.

- Synthesis: Reacted 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one with N,N'-dithiocarbonyldiimidazole.

- Key Feature : DFT-NMR confirmed the thioacetamide tautomer, critical for stability .

5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone

- Core Structure: 4-Thiazolidinone with dual arylidene-hydrazono substituents.

- Substituents : 4-Hydroxyphenyl at position 3 and 4-methoxyphenyl groups at positions 2 and 5.

- Synthesis : Reflux of thiosemicarbazide, chloroacetic acid, and oxocompounds in DMF/acetic acid.

- Key Feature : Polar hydroxyl and methoxy groups may enhance solubility but reduce membrane permeability compared to chlorophenyl/benzodioxin derivatives .

(5Z)-3-[4-(4-Methoxyphenylmethylamino)butyl]-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9c)

- Core Structure: Rhodanine (2-thioxo-thiazolidinone).

- Substituents: 4-Methoxyphenylmethylamino-butyl chain at position 3 and benzodioxinylmethylene at position 5.

- Synthesis : Microwave-assisted reaction of diamine hydrochloride with triethylamine and benzodioxin aldehyde (5% yield).

- Key Feature: The alkylamino side chain enhances interaction with protein kinases, while the benzodioxin group improves metabolic stability .

Data Tables

Key Findings

Structural Flexibility: Thiazolidinone derivatives exhibit diverse bioactivity depending on substituents. The benzodioxin group enhances stability, while chlorophenyl/methoxy groups modulate electronic properties .

Synthetic Challenges : Microwave irradiation improves reaction efficiency for rhodanine derivatives but yields remain low (e.g., 5% for 9c) .

Biological Potential: The target compound’s benzodioxin and chlorophenyl groups align with kinase inhibitor pharmacophores, warranting further evaluation against cancer models .

Q & A

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

- Methodology : Replace DMF with cyclopentyl methyl ether (CPME) as a greener solvent. Optimize catalyst loading (e.g., <5 mol% acetic acid) and employ microwave-assisted synthesis to reduce reaction time and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.